4-bromo-[1,3]oxazolo[5,4-c]pyridine
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Overview
Description
4-bromo-[1,3]oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-[1,3]oxazolo[5,4-c]pyridine typically involves the bromination of oxazolo[5,4-c]pyridine. One common method is the reaction of oxazolo[5,4-c]pyridine with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of N-bromo-succinimide in DMF is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-bromo-[1,3]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
4-bromo-[1,3]oxazolo[5,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-[1,3]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-bromo-[1,3]oxazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-c]pyridine: The parent compound without the bromine substitution.
4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: A derivative with a tert-butyl group.
Oxazolo[4,5-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern.
These compounds share similar structural features but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
CAS No. |
1785077-02-2 |
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Molecular Formula |
C6H3BrN2O |
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-[1,3]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H |
InChI Key |
RSGXZRXAZSNKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=CO2)Br |
Purity |
95 |
Origin of Product |
United States |
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